

An In-depth Technical Guide to Proteolysis Targeting Chimeras (PROTACs)

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Compound of Interest

Compound Name: PROTAC BRD4 Degradar-12

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Introduction

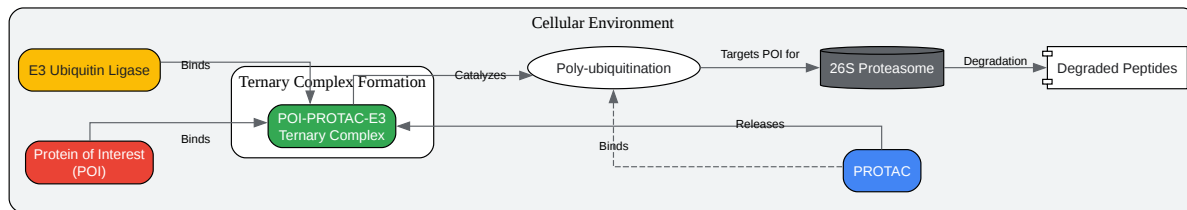
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has garnered significant attention in the field of drug discovery and development. Unlike traditional small molecule inhibitors that function through occupancy-driven pharmacology, PROTACs operate via an event-driven mechanism, harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.^{[1][2][3]} This unique mechanism of action opens up the possibility of targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, which lack well-defined active sites.^{[4][5]}

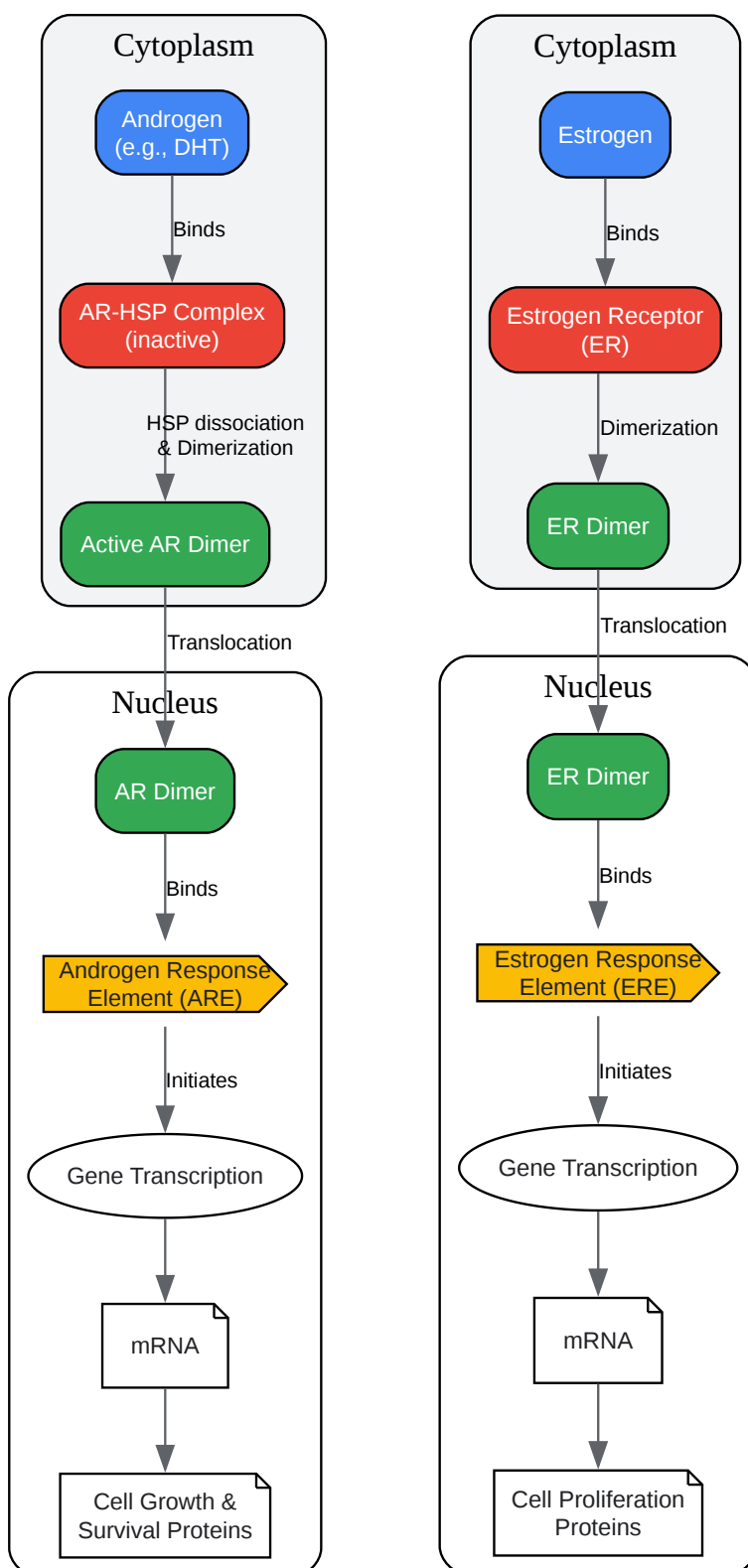
The concept of PROTACs was first introduced in 2001, but it was the development of more potent, cell-permeable small molecule-based PROTACs in the mid-2010s that catalyzed the explosion of interest in this technology.^{[3][6]} These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.^{[2][7][8]} By bringing the POI and an E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.^{[2][6][9]} As the PROTAC molecule itself is not degraded in this process, it can act catalytically to induce the degradation of multiple target protein molecules.^{[6][7]}

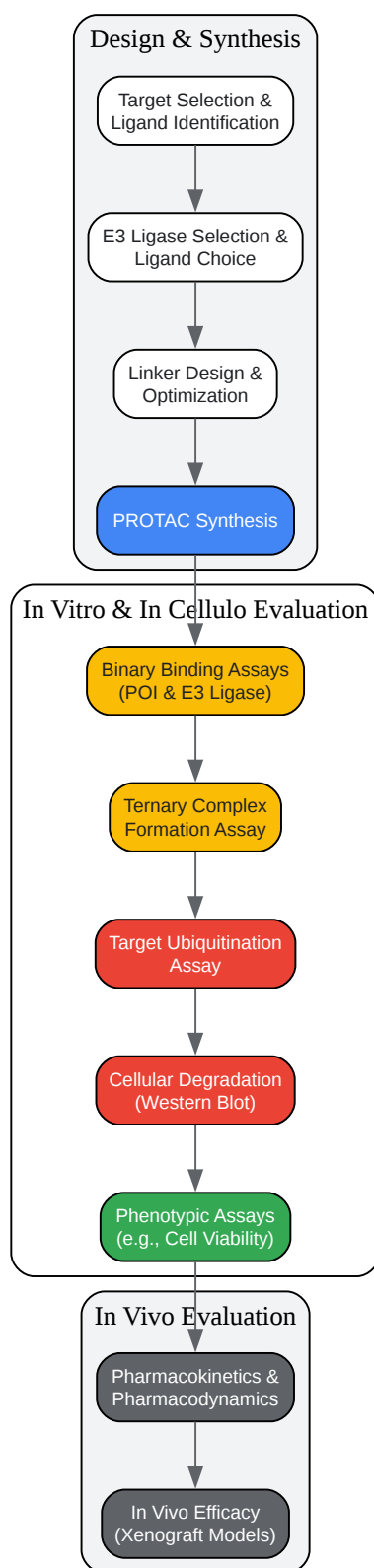
This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, from their mechanism of action and design considerations to detailed experimental protocols for their evaluation and a summary of key quantitative data for prominent PROTAC molecules.

Mechanism of Action

The catalytic cycle of a PROTAC begins with the formation of a ternary complex, consisting of the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase.^[10] This induced proximity is the cornerstone of PROTAC activity. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI.^[1] This process is repeated to form a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the polyubiquitinated POI into small peptides. The PROTAC molecule is subsequently released and can engage another POI and E3 ligase, continuing its catalytic cycle.^{[6][9]}







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